molecular formula C18H13N B11870517 3-Phenylpyrrolo[2,1-a]isoquinoline CAS No. 20958-78-5

3-Phenylpyrrolo[2,1-a]isoquinoline

Cat. No.: B11870517
CAS No.: 20958-78-5
M. Wt: 243.3 g/mol
InChI Key: UZQPFYCFSVHWSU-UHFFFAOYSA-N
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Description

3-Phenylpyrrolo[2,1-a]isoquinoline is a heterocyclic compound that features a fused pyrrolo and isoquinoline ring system with a phenyl group attached at the third position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolo[2,1-a]isoquinoline can be achieved through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between isoquinoliniums and alkynes in the presence of potassium carbonate (K₂CO₃). This method is known for its versatility, ease of operation, and mild reaction conditions . Another method involves the reaction of isoquinoline with conjugated ketones, nitroalkenes, and nitriles under reflux or microwave irradiation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of microwave irradiation and mild reaction conditions can facilitate large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Phenylpyrrolo[2,1-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylpyrrolo[2,1-a]isoquinoline involves its interaction with molecular targets such as topoisomerases and P-glycoprotein. By inhibiting these targets, the compound can induce cytotoxicity in tumor cells and reverse multidrug resistance. Molecular docking studies have shown that the compound can bind to the active sites of these proteins, thereby disrupting their function .

Properties

CAS No.

20958-78-5

Molecular Formula

C18H13N

Molecular Weight

243.3 g/mol

IUPAC Name

3-phenylpyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C18H13N/c1-2-7-15(8-3-1)17-10-11-18-16-9-5-4-6-14(16)12-13-19(17)18/h1-13H

InChI Key

UZQPFYCFSVHWSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C3N2C=CC4=CC=CC=C43

Origin of Product

United States

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